2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone - 303146-97-6

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone

Catalog Number: EVT-2784630
CAS Number: 303146-97-6
Molecular Formula: C19H15FN2O
Molecular Weight: 306.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone

    Compound Description: This compound, also referred to as UD-CG 115 BS, is a positive inotropic drug. Research indicates it enhances calcium-induced contraction in skinned fibers of cardiac muscle. This effect is likely due to increased calcium sensitivity of troponin. []

    Relevance: While UD-CG 115 BS does not share the 2-(4-fluorobenzyl)-6-styryl core structure of the target compound, both compounds fall under the broader category of 3(2H)-pyridazinone derivatives and are investigated for their effects on cardiac muscle contractility. []

6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)

    Compound Description: KF15232 is a potent cardiotonic agent that works by sensitizing myofibrils to calcium ions. Its racemate and the (-) enantiomer showed more potent cardiotonic, vasorelaxant, and PDE III and V inhibitory activities compared to the (+) enantiomer. []

    Relevance: Although KF15232 possesses a quinazoline moiety instead of the styryl group found in 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, both belong to the class of 4,5-dihydro-5-methyl-3(2H)-pyridazinones. The presence of a substituted phenyl ring at the 6-position, crucial for potential cardiotonic activity, is a shared structural feature between KF15232 and the target compound. []

4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone)

    Compound Description: Emorfazone is a known analgesic and anti-inflammatory agent. Studies on its metabolism have identified several metabolites, and its photochemical oxidation with a pyrimido[5,4-g]pteridine 5-oxide derivative has been investigated. [, ]

    Relevance: Emorfazone serves as a basis for exploring structure-activity relationships within the 3(2H)-pyridazinone class. The comparison of its pharmacological profile with that of its positional isomers (see below) highlights the importance of substituent position for activity. This information is valuable for understanding the structure-activity relationships of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, which also belongs to the 3(2H)-pyridazinone class. []

5-Ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone

6-Ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone

6-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone

    Compound Description: These three compounds are positional isomers of emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone). The 6-ethoxy-2-methyl-5-morpholino isomer exhibited the strongest analgesic and antipyretic activities among the three, surpassing even emorfazone. []

    Relevance: These compounds highlight the influence of substituent position on the biological activity of 3(2H)-pyridazinones. Their comparison with 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, which also belongs to this class, can provide insights into the structure-activity relationship and guide further optimization. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (TZC-5665) and its metabolite M-2

    Compound Description: TZC-5665 is a pyridazinone derivative with non-selective beta-adrenoceptor blocking activity. Its main metabolite in humans, M-2, exhibits potent positive inotropic effects and increased coronary blood flow in isolated heart preparations. []

    Relevance: TZC-5665, particularly its metabolite M-2, offers insight into the structure-activity relationships within the 4,5-dihydro-5-methyl-3(2H)-pyridazinone class, to which 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone belongs. The variations in pharmacological effects caused by structural changes highlight the impact of substituents on pyridazinone activity. []

6-[p-(4-Phenylacetylpiperazin-1-yl)phenyl]-4,5-dihydro-3(2H)pyridazinone (CCI 17810)

    Compound Description: CCI 17810 is a potent inhibitor of platelet aggregation, demonstrating activity against various inducers, including collagen, ADP, thrombin, and arachidonic acid. []

    Relevance: This compound, while lacking the specific substituents of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone, showcases the potential of 6-aryl-4,5-dihydro-3(2H)-pyridazinones as antiplatelet agents. This suggests that exploring variations in the substitution pattern of 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone may lead to compounds with interesting antiplatelet activity. []

4,5-Dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones

    Compound Description: This class of compounds, synthesized as variations of the imazodan series, shows potent inotropic and vasodilatory activities, along with enhanced platelet aggregation inhibitory potency. Notably, compound 3d within this series also exhibited in vivo antithrombotic activity. []

    Relevance: These compounds, particularly 3d, share the styryl-3(2H)-pyridazinone core structure with 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone. This structural similarity suggests that the target compound could also possess potent inotropic, vasodilatory, and antithrombotic activities. []

Properties

CAS Number

303146-97-6

Product Name

2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one

Molecular Formula

C19H15FN2O

Molecular Weight

306.34

InChI

InChI=1S/C19H15FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-13H,14H2/b11-8+

InChI Key

JZKNTPNSXNSIBW-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.